4/'-BROMOACETOPHENONE-D7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4/'-BROMOACETOPHENONE-D7 is an organic compound used as a building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .

Synthesis Analysis

A novel selective method for the synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone using NaBr/K2S2O8 has been reported . In this work, α-bromoacetophenone and α,α-dibromoacetophenone were selectively synthesized using sodium bromide as a bromine source and potassium persulfate as an oxidant .Molecular Structure Analysis

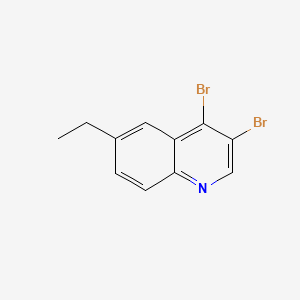

The molecular formula of 4/'-BROMOACETOPHENONE-D7 is BrC6D4COCD3 . The molecular weight is 206.09 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

4/'-BROMOACETOPHENONE is used in organic coupling reactions . It is also known for its usefulness in various biological applications . The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry .Applications De Recherche Scientifique

Organic Chemistry Education

The α-bromination reaction of carbonyl compounds, such as 4/'-BROMOACETOPHENONE-D7, is a significant topic in the field of organic chemistry . This reaction is used in experimental teaching to engage junior undergraduates . The experiment involves the bromination of various acetophenone derivatives, exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Synthesis of α-Bromo-acetophenone Derivatives

4/'-BROMOACETOPHENONE-D7 can be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . This reaction is significant in the synthesis of α-bromo-acetophenone derivatives .

Pharmaceutical Applications

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .

Mécanisme D'action

Target of Action

Bromoacetophenone derivatives are known to be significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Mode of Action

The mode of action of 4’-Bromoacetophenone-D7 involves the α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (20609) and chemical formula (BrC6D4COCD3), have been reported .

Action Environment

The synthesis of 4-chloro-α-bromo-acetophenone was found to be successful at a temperature of 90 ℃ .

Safety and Hazards

4/'-BROMOACETOPHENONE-D7 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it in a dry, cool, and well-ventilated place .

Orientations Futures

The photoreduction of aryl bromides/chlorides with 656 nm LED via triplet-triplet annihilation (TTA) strategy has been reported . This method is based on the discovery that the commonly used chromophore of perylene can serve as an efficient and metal-free photocatalyst to enable the photoreduction of inert aryl halides without the conventional need for electronic sacrificial agents .

Propriétés

| { "1. Design of the Synthesis Pathway": "The synthesis of 4/'-BROMOACETOPHENONE-D7' can be achieved through the bromination of acetophenone-D7 followed by a Friedel-Crafts acylation reaction.", "2. Starting Materials": ["Acetophenone-D7", "Bromine", "Acetic acid", "Aluminum chloride", "Deuterium oxide"], "3. Reaction": ["1. Acetophenone-D7 is dissolved in acetic acid.", "2. Bromine is added dropwise to the solution while stirring.", "3. The reaction mixture is heated to reflux for several hours.", "4. Aluminum chloride is added to the reaction mixture to catalyze the Friedel-Crafts acylation reaction.", "5. The reaction mixture is heated to reflux for several hours.", "6. The product is isolated by filtration and washed with deuterium oxide to exchange the hydrogens with deuteriums.", "7. The product is dried and purified by recrystallization or column chromatography." ] } | |

Numéro CAS |

1219805-88-5 |

Nom du produit |

4/'-BROMOACETOPHENONE-D7 |

Formule moléculaire |

C8H7BrO |

Poids moléculaire |

206.09 |

Nom IUPAC |

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |

Clé InChI |

WYECURVXVYPVAT-AAYPNNLASA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)